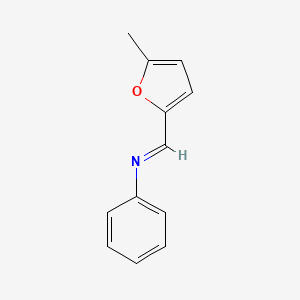
(E)-1-(5-Methylfuran-2-yl)-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methylfuran-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a methyl group at the 5-position and an aniline moiety attached via a methylene bridge. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((5-Methylfuran-2-yl)methylene)aniline can be synthesized through a condensation reaction between 5-methylfurfural and aniline. The reaction typically involves the following steps:
Starting Materials: 5-methylfurfural and aniline.
Reaction Conditions: The reaction is carried out in ethanol as a solvent, with the mixture being heated and stirred for several hours.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure N-((5-Methylfuran-2-yl)methylene)aniline.
Industrial Production Methods
Industrial production of N-((5-Methylfuran-2-yl)methylene)aniline follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Continuous Stirring: Continuous stirring ensures uniform reaction conditions.
Purification: Industrial purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylfuran-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The methylene bridge can be reduced to form N-((5-Methylfuran-2-yl)methyl)aniline.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: N-((5-Methylfuran-2-yl)methyl)aniline.
Substitution Products: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-((5-Methylfuran-2-yl)methylene)aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential antimicrobial and anticancer agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((5-Methylfuran-2-yl)methylene)aniline involves its interaction with biological targets such as enzymes and receptors. The furan ring and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of specific pathways. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
N-((5-Nitrofuran-2-yl)methylene)aniline: Similar structure but with a nitro group instead of a methyl group.
N-((5-Methylfuran-2-yl)methyl)aniline: Similar structure but with a methylene bridge instead of a methylene group.
N-((5-Methylfuran-2-yl)ethyl)aniline: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
N-((5-Methylfuran-2-yl)methylene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the furan ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
61973-96-4 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
NETVKQLVKYBUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
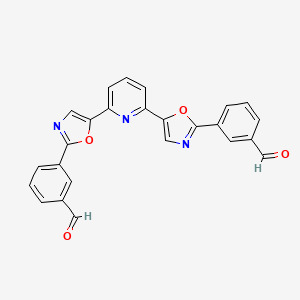
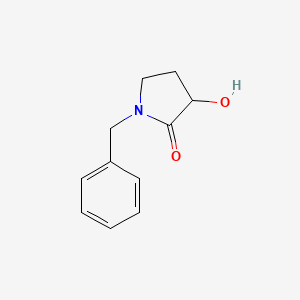
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)


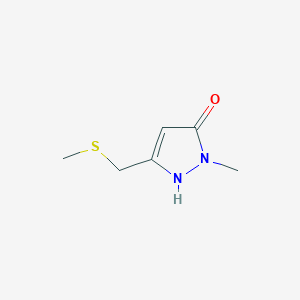
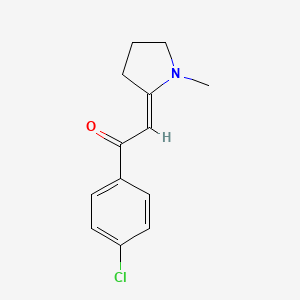

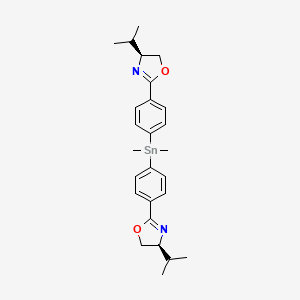

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)


